molecular formula C11H19N3O B11747696 [(1,5-Dimethyl-1H-pyrazol-4-yl)methyl](oxolan-2-ylmethyl)amine

[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl](oxolan-2-ylmethyl)amine

Cat. No.: B11747696
M. Wt: 209.29 g/mol
InChI Key: JKGAERXZZFZPSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is a compound that features a pyrazole ring substituted with dimethyl groups and an oxolane ring attached via a methylamine linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine typically involves the reaction of 1,5-dimethyl-1H-pyrazole with oxolane-2-carbaldehyde in the presence of a suitable amine. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or oxolane rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy .

Industry

In industry, (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine can be used in the production of polymers and other materials with specific properties. Its incorporation into polymer backbones can enhance material strength, flexibility, and thermal stability .

Mechanism of Action

The mechanism by which (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the functional groups present and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is unique due to its combined pyrazole and oxolane structures, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(oxolan-2-yl)methanamine

InChI

InChI=1S/C11H19N3O/c1-9-10(7-13-14(9)2)6-12-8-11-4-3-5-15-11/h7,11-12H,3-6,8H2,1-2H3

InChI Key

JKGAERXZZFZPSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNCC2CCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.